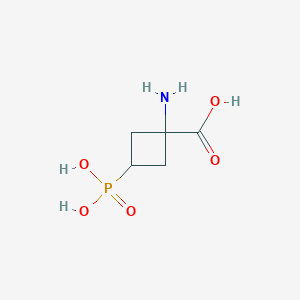
cis-1-Amino-3-phosphonocyclobutanecarboxylic acid
Description
1-Amino-3-phosphonocyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring structure with an amino group, a phosphonic acid group, and a carboxylic acid group
Properties
CAS No. |
189143-41-7 |
|---|---|
Molecular Formula |
C5H10NO5P |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
1-amino-3-phosphonocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H10NO5P/c6-5(4(7)8)1-3(2-5)12(9,10)11/h3H,1-2,6H2,(H,7,8)(H2,9,10,11) |
InChI Key |
KMIBSYJEWZJODK-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)P(=O)(O)O |
Canonical SMILES |
C1C(CC1(C(=O)O)N)P(=O)(O)O |
Synonyms |
Cyclobutanecarboxylic acid, 1-amino-3-phosphono-, trans- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-phosphonocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-phosphonocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino, phosphonic, and carboxylic groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted cyclobutane derivatives.
Scientific Research Applications
1-Amino-3-phosphonocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 1-Amino-3-phosphonocyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: This compound is structurally similar but lacks the phosphonic acid group.
1-Aminocyclobutane-1-carboxylic acid: Similar structure but without the phosphonic acid group.
α-Aminoisobutyric acid: Another structurally related compound with different functional groups
Uniqueness: 1-Amino-3-phosphonocyclobutane-1-carboxylic acid is unique due to the presence of both phosphonic and carboxylic acid groups on the cyclobutane ring. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


